molecular formula C20H15F3O3S B2980889 Trityl triflate CAS No. 64821-69-8

Trityl triflate

Cat. No.: B2980889
CAS No.: 64821-69-8
M. Wt: 392.39
InChI Key: IEZOKZHBOQDYGI-UHFFFAOYSA-M
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Description

Trityl triflate, also known as superthis compound , is a chemical compound with the formula C~27~H~15~F~15~O~3~S~3~ . It belongs to the class of perfluorinated trityl cations . This compound is notable for its strong acidity and reactivity, making it a valuable reagent in organic synthesis and catalysis .


Synthesis Analysis

  • This compound Formation

    • This compound is typically observed in neat triflic acid, representing milder conditions than previous reports using “magic acid” or oleum .


Molecular Structure Analysis

The molecular structure of this compound consists of three perfluorophenyl groups attached to a central carbon atom. The triflate anion (CF~3~SO~3~-) is coordinated to the trityl cation. The para position on the phenyl rings is the primary site for decomposition of the cation .

Scientific Research Applications

Bioconjugation and Cross-Linking

Trityl triflate and its derivatives, such as the triphenylmethyl (trityl) group, have been explored for novel applications due to their ability to easily form a stabilized cation. This feature is utilized in bioconjugation and cross-linking processes, particularly in the field of biochemistry and molecular biology (Shchepinov & Korshun, 2003).

Protection of Functional Groups in Organic Synthesis

Trityl ethers are prepared by treating trityl chloride with silver triflate in the presence of alcohols. This method is effective for trityl protection of base- and nucleophile-sensitive intermediates and has applications in combinatorial chemistry and organic synthesis (Lundquist, Satterfield & Pelletier, 2006).

Catalysis in Chemical Reactions

Triflates, including this compound, are used in cross-coupling reactions and addition reactions due to their properties as Lewis acid catalysts. They are particularly effective in reactions such as Heck reaction, where they offer superior regio- and diastereoselectivity compared to halides (Ritter, 1993).

Advanced Applications in Fluorescence and Optics

Trityl groups have applications in advanced fields such as mass-spectrometry, fluorescence, and optics. These applications leverage the unique chemical properties of trityl groups for specialized functions in analytical and experimental procedures (Shchepinov & Korshun, 2003).

Synthesis and Modifications in Organic Chemistry

Trityl tetraphenylborate, derived from this compound, serves as a useful reagent in organometallic chemistry for various synthetic transformations, showcasing the versatility of this compound in chemical synthesis (Straus, Zhang & Tilley, 1989).

Explorations in Structural Chemistry

Research has been conducted to observe and characterize the perfluorinated trityl cation, a derivative of this compound, in various conditions. This research contributes to the understanding of the structural aspects of trityl compounds (Delany et al., 2018).

Properties

IUPAC Name

diphenylmethylbenzene;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZOKZHBOQDYGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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